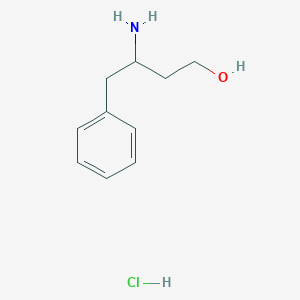

3-Amino-4-phenylbutan-1-ol hydrochloride

Description

3-Amino-4-phenylbutan-1-ol hydrochloride is an amino alcohol derivative featuring a phenyl group at the C4 position and an amine group at the C3 position of a four-carbon chain, with a hydroxyl group at C1. Adding hydrochloric acid (HCl) to the base compound would yield a molecular formula of C₁₀H₁₅NO·HCl (estimated molecular weight: ~201.69 g/mol).

Properties

IUPAC Name |

3-amino-4-phenylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c11-10(6-7-12)8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRHUIYSLIFLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-Amino-4-phenylbutan-1-ol hydrochloride typically involves:

- Formation of a phenyl-substituted butanol intermediate.

- Introduction of the amino group at the 3-position.

- Conversion into the hydrochloride salt for stability and isolation.

The synthetic routes often start from benzaldehyde or benzene derivatives and involve condensation, reduction, and functional group transformations.

Preparation of 4-Phenyl-1-butanol Intermediate

A key precursor in the synthesis is 4-phenyl-1-butanol, which can be prepared via a novel and industrially feasible route:

- Starting Material: Tetrahydrofuran (THF).

- Step 1: Catalytic reaction of THF with acyl chlorides (e.g., acetyl chloride) under zinc chloride catalysis to form 4-chlorobutanol esters.

- Step 2: Friedel-Crafts alkylation of the 4-chlorobutanol ester with benzene using aluminum trichloride catalyst to introduce the phenyl group, yielding 4-phenylbutanol ester.

- Step 3: Alkaline hydrolysis of the ester to yield 4-phenyl-1-butanol.

This method avoids hazardous reagents like mercury and lithium aluminum hydride, uses mild conditions, and offers high yields and purity, making it suitable for industrial scale-up.

Reaction Conditions Summary:

| Step | Reactants & Catalysts | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | THF + Acyl chloride + ZnCl2 | 0–25°C, molar ratio THF:acyl chloride ~1.1:1 | 96% yield, 99.5% purity of 4-chlorobutanol ester |

| 2 | 4-chlorobutanol ester + Benzene + AlCl3 | 0–20°C, 3–5 hours | High yield of 4-phenylbutanol ester |

| 3 | Ester + NaOH (or KOH) in methanol/ethanol | 20–60°C, alkaline hydrolysis | Conversion to 4-phenyl-1-butanol |

Introduction of the Amino Group at the 3-Position

The amino group is introduced typically via reduction of a nitro or related intermediate or through amination of a suitable precursor. One robust method involves:

- Step 1: Condensation of benzaldehyde with nitromethane in ethanol at low temperature (-5°C), catalyzed by sodium methoxide, to form nitroalkene intermediates.

- Step 2: Reaction with diethyl malonate and sodium methoxide to extend the carbon chain and introduce carboxylate functionality.

- Step 3: Catalytic hydrogenation of the nitro group to an amine using palladium on carbon catalyst under hydrogen gas at 55°C.

- Step 4: Hydrolysis of ester groups under acidic conditions (30% HCl at 95°C) to yield the amino acid hydrochloride salt.

Though this method is for 4-amino-3-phenylbutanoic acid hydrochloride, the structural similarity and functional group transformations are analogous and adaptable to this compound synthesis.

| Step | Reaction Type | Conditions | Yield/Remarks |

|---|---|---|---|

| 1 | Condensation (benzaldehyde + nitromethane) | -5°C, ethanol, sodium methoxide catalyst | Intermediate formation |

| 2 | Addition (diethyl malonate) | -5°C, ethanol, sodium methoxide | Chain extension |

| 3 | Hydrogenation | 55°C, Pd/C catalyst, 8 hours | Nitro to amine reduction |

| 4 | Hydrolysis | 95°C, 30% HCl, 24 hours | Acid hydrolysis to hydrochloride salt |

Conversion to this compound

The final step involves:

- Reduction of the carboxyl group to the primary alcohol (at 1-position).

- Ensuring the amino group is in the 3-position.

- Formation of the hydrochloride salt for stability and crystallization.

Reduction methods can include catalytic hydrogenation or selective hydride reagents, though catalytic hydrogenation is preferred for industrial scalability and environmental safety.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Traditional Grignard & LiAlH4 | Direct reduction to alcohol | Uses hazardous reagents, low yield | Limited due to safety concerns |

| Zinc chloride catalysis + Friedel-Crafts | Mild conditions, high yield, low cost | Requires careful control of catalysts | High, suitable for scale-up |

| Nitroalkene condensation + hydrogenation | Good regioselectivity, adaptable to amine introduction | Multi-step, longer reaction times | Moderate, needs optimization |

| Mercury or Wolff-Kishner reduction | Effective carbonyl reduction | Toxic reagents, environmental concerns | Not preferred industrially |

Summary Table of Key Preparation Steps for this compound

| Step No. | Reaction Type | Reagents & Catalysts | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Formation of 4-phenylbutanol | THF + Acyl chloride + ZnCl2; then Friedel-Crafts with benzene + AlCl3 | 0–25°C, 3–5 h | 4-Phenyl-1-butanol |

| 2 | Amination via nitroalkene route | Benzaldehyde + nitromethane + sodium methoxide; then diethyl malonate + sodium methoxide | -5°C, ethanol, 2 h reactions | Nitro intermediate |

| 3 | Catalytic hydrogenation | Pd/C, H2 gas, 55°C, 8 h | Reduction of nitro to amine | Amino intermediate |

| 4 | Hydrolysis and reduction | 30% HCl, 95°C, 24 h; selective reduction | Formation of hydrochloride salt | This compound |

Research Findings and Notes

- The novel THF-based route for 4-phenyl-1-butanol offers significant improvements in yield (up to 96%) and purity (99.5%) over older methods involving hazardous reagents.

- The condensation-hydrogenation sequence for introducing the amino group is well-established, providing good regioselectivity and functional group tolerance.

- Catalytic hydrogenation is preferred over hydride reagents for environmental and safety reasons.

- Formation of the hydrochloride salt improves compound stability and facilitates purification by crystallization.

- Industrial processes emphasize avoidance of mercury and lithium aluminum hydride due to toxicity and cost.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-phenylbutan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or enamines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Condensation: Acid or base catalysts can facilitate condensation reactions.

Major Products Formed

Oxidation: Formation of 3-amino-4-phenylbutan-2-one.

Reduction: Formation of 3-amino-4-phenylbutane.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Condensation: Formation of imines or enamines.

Scientific Research Applications

Organic Synthesis

3-Amino-4-phenylbutan-1-ol serves as an important intermediate in the synthesis of various organic compounds. Its unique chiral structure allows it to be utilized in asymmetric synthesis, where it can help produce enantiomerically pure compounds that are crucial in drug development.

Pharmaceutical Development

The compound has been identified as a precursor for the synthesis of Atazanavir, an antiretroviral medication used to treat HIV/AIDS. It is also used in the preparation of peptide analogs, which can lead to the development of new therapeutic agents .

Biochemical Studies

In biochemical research, this compound can be employed to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds makes it a valuable tool for probing the active sites of enzymes and understanding their catalytic mechanisms.

Case Study 1: Synthesis of Atazanavir

A study demonstrated the use of 3-Amino-4-phenylbutan-1-ol as a key intermediate in the synthesis of Atazanavir. The synthetic route involved several steps, including the formation of peptide bonds and subsequent modifications to achieve the desired pharmacological properties .

Case Study 2: Protein-Ligand Interaction Studies

Research has utilized 3-Amino-4-phenylbutan-1-ol to investigate its binding affinity with specific enzymes involved in metabolic pathways. The findings indicated that this compound could inhibit certain enzyme activities, presenting potential applications in drug design aimed at modulating these pathways.

Mechanism of Action

The mechanism of action of 3-amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl group provides hydrophobic interactions that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Amino-4-phenylbutan-1-ol hydrochloride with key analogs:

Key Observations :

- Functional Groups : The target compound’s alcohol and amine groups distinguish it from analogs with ketones (e.g., ), carboxylic acids (e.g., ), or sulfonamides (e.g., ). These groups influence solubility, reactivity, and pharmacological targeting.

- Substituents: Chlorine atoms in analogs (e.g., ) may enhance lipophilicity and metabolic stability but reduce polar interactions compared to the non-halogenated phenyl group in the target compound.

Pharmacological and Stability Insights

- Stability : Hydrochloride salts of related compounds (e.g., amitriptyline HCl) show robust solution stability under validated HPLC conditions, suggesting the target compound may exhibit similar behavior .

- Bioactivity : The presence of a phenyl group and amine aligns with CNS-targeting molecules (e.g., gabapentin and amitriptyline analogs), though specific mechanisms require further study .

Biological Activity

Overview

3-Amino-4-phenylbutan-1-ol hydrochloride, also known as phenylpropanolamine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its amine and alcohol functional groups, which contribute to its reactivity and interaction with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a phenyl group attached to a butanol chain, with an amino group that enhances its biological activity.

The mechanism of action of this compound primarily involves its interaction with neurotransmitter systems. It is known to act as a sympathomimetic agent, influencing adrenergic receptors. This action can lead to increased norepinephrine levels, which may have various physiological effects such as increased heart rate and blood pressure.

1. Sympathomimetic Effects

This compound has been shown to mimic the effects of sympathetic nervous system stimulation. This can result in:

- Increased Heart Rate : The compound can enhance cardiac output by stimulating beta-adrenergic receptors.

- Vasoconstriction : It may induce vasoconstriction through alpha-adrenergic receptor activation, leading to increased blood pressure.

2. Appetite Suppression

Research indicates that this compound can suppress appetite, making it a candidate for weight management therapies. Its mechanism involves modulation of neurotransmitters associated with hunger signals in the brain.

3. Potential Antidepressant Properties

Some studies suggest that this compound may exhibit antidepressant-like effects by enhancing monoaminergic neurotransmission. This is particularly relevant in the context of mood disorders where serotonin and norepinephrine levels are critical.

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activity of this compound:

Safety and Toxicity

While this compound shows promise in various therapeutic applications, it is essential to consider safety profiles. Adverse effects may include hypertension, insomnia, and anxiety due to its stimulant nature. Careful dosing and monitoring are recommended in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-4-phenylbutan-1-ol hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of phenylacetonitrile derivatives followed by reduction and hydrochlorination. Critical parameters include reaction temperature (maintained at 0–5°C during nitrile reduction to prevent side reactions), choice of reducing agents (e.g., LiAlH4 for selective amine formation), and pH control during salt formation (optimal pH 4–5 for hydrochloride crystallization). Industrial-scale processes may employ continuous flow chemistry to enhance reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- Methodological Answer : Use a combination of /-NMR to confirm backbone connectivity and stereochemistry, FT-IR for functional group validation (e.g., -NHCl stretching at 2500–3000 cm), and high-resolution mass spectrometry (HRMS) for molecular ion verification. X-ray crystallography (via SHELX refinement) is critical for resolving chiral centers and hydrogen-bonding networks in crystalline forms .

Q. What are the optimal storage conditions and solvent systems for maintaining stability?

- Methodological Answer : Store as a crystalline solid at –20°C under inert atmosphere to prevent hygroscopic degradation. For solubility, use polar aprotic solvents (e.g., DMSO, DMF) for reactions or aqueous buffers (pH 6–7) for biological assays. Avoid prolonged exposure to light or elevated temperatures (>40°C) to minimize racemization .

Advanced Research Questions

Q. How can enantioselective synthesis achieve high chiral purity in derivatives?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Ru-complexes) during key C–N bond-forming steps or enzymatic resolution using lipases to separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and validate using circular dichroism (CD) spectroscopy .

Q. What computational tools model conformational dynamics in drug-target interactions?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities with targets like GABA receptors. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize ground-state geometries and electrostatic potential maps for SAR studies .

Q. How to resolve contradictions in bioactivity data across assay systems?

- Methodological Answer : Standardize assays using positive controls (e.g., baclofen for GABA receptor studies) and validate via orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays). Account for cell-line-specific expression levels of target proteins and buffer composition effects on compound solubility .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt formation?

- Methodological Answer : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor crystallization in real-time. Optimize anti-solvent addition rates (e.g., dropwise EtO into ethanolic solutions) and employ recrystallization from MeOH/EtOAC to ensure consistent particle size distribution (PSD) .

Q. How do structural modifications alter pharmacokinetic profiles?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF at the phenyl para-position) to enhance metabolic stability. Compare logP values (via shake-flask method) and plasma protein binding (ultrafiltration assays) of analogs to optimize bioavailability. Use in vitro microsomal assays (human liver microsomes) to assess CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.